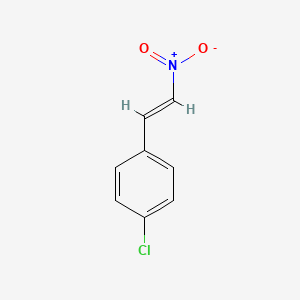

1-(4-Chlorophenyl)-2-nitroethene

Description

The exact mass of the compound this compound is 183.0087061 g/mol and the complexity rating of the compound is 180. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879307 | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0, 5153-70-8 | |

| Record name | Styrene, p-chloro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5153-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene: Properties, Synthesis, and Reactivity

Introduction

1-(4-Chlorophenyl)-2-nitroethene, also known as 4-chloro-β-nitrostyrene, is a versatile crystalline solid that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring a conjugated system with a potent electron-withdrawing nitro group and a halogenated aromatic ring, imparts a unique reactivity profile. This guide provides a comprehensive exploration of its chemical properties, established synthetic protocols, key reaction mechanisms, and its utility for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles to provide a robust and practical resource.

Core Physicochemical and Spectroscopic Properties

The fundamental characteristics of a compound are critical for its handling, characterization, and application in synthesis. This compound is a light yellow to yellow solid under standard conditions[1]. A summary of its key properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 706-07-0 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₂ | [2][3] |

| Molecular Weight | 183.59 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 111-116 °C | [1][3] |

| Boiling Point | 299.0 °C (Predicted at 760 mmHg) | [1][3] |

| Density | ~1.3 g/cm³ (Predicted) | [1][3] |

| Storage | Store at room temperature, sealed in a dry place. | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra should always be acquired for verification, the expected data based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The para-substituted chlorophenyl ring will exhibit two doublets in the aromatic region (typically δ 7.3-7.8 ppm). The two vinylic protons of the nitroethene moiety will appear as two doublets, often in the range of δ 7.5-8.2 ppm, with a characteristic trans-coupling constant (J ≈ 13-16 Hz).

-

¹³C NMR: The carbon spectrum will display six unique signals: four for the aromatic carbons of the chlorophenyl ring and two for the vinylic carbons. The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, characteristic absorption bands for the nitro group, typically an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. Other significant peaks include the C=C double bond stretch (~1640 cm⁻¹) and C-H stretches from the aromatic and vinylic groups.

-

UV-Vis Spectroscopy: Due to the extended conjugated system encompassing the aromatic ring and the nitroethene group, the compound is expected to absorb in the UV region, providing information about its electronic transitions[4].

Synthesis Protocol: Henry-Knoevenagel Condensation

The most common and efficient synthesis of this compound is through a base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane[5][6]. This reaction, a variant of the Henry reaction, is robust and proceeds with high yield.

Causality and Experimental Rationale

The reaction mechanism involves the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The subsequent intermediate undergoes dehydration, driven by the formation of a stable, conjugated final product. An ammonium acetate catalyst is often used as it provides a weak base (acetate) and a Lewis acid component (ammonium ion) to facilitate both the condensation and dehydration steps.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.8 eq) in glacial acetic acid or another suitable solvent like toluene.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After completion, allow the mixture to cool to room temperature. A yellow precipitate of the product should form. If dissolved, pour the reaction mixture slowly into a beaker of ice water with stirring to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual catalyst and solvent, followed by a wash with a small amount of cold ethanol or methanol to remove unreacted starting materials.

-

Purification: The crude product is typically of high purity. However, for exacting applications, it can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture. Dry the purified crystals under vacuum.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electron-deficient nature of its carbon-carbon double bond, making it an excellent Michael acceptor and a reactive component in various transformations.

Diagram: Core Reactivity Pathways

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

One of the most valuable applications of this compound is as a precursor to 2-(4-chlorophenyl)ethanamine (4-chlorophenethylamine), a key building block for pharmaceuticals[1]. The nitro group can be reduced using various reagents, with the choice depending on the desired selectivity and scale.

Protocol: Reduction using Sodium Borohydride

-

Rationale: Sodium borohydride is a mild and selective reducing agent. In the presence of a catalyst or in specific solvent systems, it can effectively reduce the nitroalkene to the corresponding nitroalkane, which can then be further reduced to the amine in a subsequent step. For a direct conversion to the amine, stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

-

Methodology (for reduction to amine via hydrogenation):

-

Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a pressure of 0.2 MPa[5].

-

Stir the mixture vigorously at room temperature until TLC or gas chromatography indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenethylamine, which can be purified by distillation or salt formation.

-

Cycloaddition Reactions

The electron-withdrawing nitro group strongly activates the alkene, making this compound an excellent dienophile in [4+2] Diels-Alder cycloadditions[7]. This allows for the rapid construction of complex cyclic and bicyclic systems, which is a powerful strategy in natural product synthesis and medicinal chemistry[8][9][10]. The reaction typically proceeds by heating the nitroalkene with a suitable diene (e.g., cyclopentadiene, furan).

Biological Activity

Nitro compounds and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects[11][12]. The nitro group can undergo intracellular reduction to form reactive nitro anion radicals, which can induce cellular toxicity in microorganisms[12]. Furthermore, derivatives containing the chlorophenyl moiety have been investigated for their antifungal properties[13]. While specific data on this compound is limited, its derivatives are promising candidates for screening in drug discovery programs, particularly in the development of novel anti-infective or anticancer agents[14][15].

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

GHS Hazards: The compound is classified as harmful if swallowed (H302) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[3].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For weighing or transfers that may generate dust, respiratory protection is recommended[3][16].

-

Handling Precautions: Avoid breathing dust, fumes, or vapors[3]. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[3][17].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[3][16].

Conclusion

This compound is a compound of significant synthetic value. Its straightforward preparation, well-defined physicochemical properties, and diverse reactivity make it an indispensable tool for organic chemists. Its utility as a precursor to valuable amines and as a partner in cycloaddition reactions underscores its importance in the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. Adherence to established safety protocols is essential when working with this reactive intermediate.

References

- Biosynth. (n.d.). This compound | 706-07-0.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- ChemicalBook. (n.d.). This compound.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 6764-10-9 Name: 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene.

- ChemScene. (n.d.). 5468-33-7 | 1-(4-Chlorophenyl)-2-nitroethan-1-one.

- Fisher Scientific. (2009). Safety Data Sheet.

- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.

- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.

- Google Patents. (n.d.). CN102399165B - Method for preparing chloramphenicol from nitromethane.

- Cayman Chemical. (2025). Safety Data Sheet.

- PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one.

- ResearchGate. (2025). A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives to corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide.

- PubMed. (n.d.). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene.

- NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.

- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Thieme. (n.d.). [6 + 4] Cycloaddition Reactions.

- Wiley Online Library. (1998). Mechanism of Cycloaddition to Indolizines. J. Phys. Org. Chem., 11, 201-208.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- SpringerLink. (n.d.). Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions.

- Synchem. (n.d.). (4-Chlorophenyl)nitromethane.

- Tripod.com. (n.d.). Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis.

- ResearchGate. (2025). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.

- ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....

- ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes | Request PDF.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- YouTube. (2016). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass- Part I (CHE).

- RSC Publishing. (n.d.). Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry.

- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).

- PubMed. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Michigan State University. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA.

- NIH. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Nitrophenylacetylene in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

- 1. This compound CAS#: 706-07-0 [m.chemicalbook.com]

- 2. This compound | 706-07-0 | FC67523 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. ijmrpsjournal.com [ijmrpsjournal.com]

- 5. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 6. CN102399165B - Method for preparing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 7. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. organicreactions.org [organicreactions.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6764-10-9 Name: 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene [xixisys.com]

- 17. fishersci.com [fishersci.com]

1-(4-Chlorophenyl)-2-nitroethene CAS number 706-07-0

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene (CAS 706-07-0)

This document provides a comprehensive technical overview of this compound, a versatile synthetic intermediate. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, characterization, reactivity, and applications, grounding all claims in established scientific literature. The structure of this guide is designed to logically present the scientific narrative of this compound, from its creation to its utility.

Introduction and Core Compound Profile

This compound, also known as 4-chloro-β-nitrostyrene, is an organic compound featuring a chlorophenyl group conjugated with a nitroethene moiety.[1][2] This arrangement of functional groups makes it a valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the nitro group and the chloro-substituted aromatic ring significantly influences the molecule's reactivity, particularly at the carbon-carbon double bond, making it susceptible to a variety of nucleophilic additions and reduction reactions. Its utility is most pronounced in the synthesis of pharmacologically relevant amines and other complex molecular scaffolds.[3][4]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of reproducible science. The key properties of this compound are summarized below, providing a baseline for compound identification and quality control.

| Property | Value | Source(s) |

| CAS Number | 706-07-0 | [1] |

| Molecular Formula | C₈H₆ClNO₂ | [2] |

| Molecular Weight | 183.59 g/mol | |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 112-116 °C | [5] |

| Boiling Point | 299.0 °C (Predicted) | [2][5] |

| Density | ~1.32 g/cm³ (Predicted) | [5] |

| InChI Key | GLJATYFHELDGEA-AATRIKPKSA-N | [] |

| SMILES | C1=CC(=CC=C1C=C[O-])Cl | [] |

Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic data for structural confirmation are as follows:

-

¹H NMR (CDCl₃): Protons on the double bond are expected to appear as doublets in the vinyl region (~7.5-8.2 ppm), with a coupling constant characteristic of a trans configuration. The aromatic protons of the 4-chlorophenyl ring will appear as two doublets in the aromatic region (~7.4-7.6 ppm).

-

IR Spectroscopy: Key peaks would include strong absorbances corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C=C stretching of the alkene and aromatic ring would also be present.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Synthesis: The Henry-Knoevenagel Condensation

The most prevalent and efficient method for synthesizing β-nitrostyrenes, including this compound, is the Henry-Knoevenagel condensation (often simply called the Henry reaction).[8][9] This reaction involves the base-catalyzed condensation of an aldehyde (4-chlorobenzaldehyde) with a nitroalkane (nitromethane).[8] The initial product is a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the target nitroalkene.

Mechanism of the Henry Reaction

The reaction proceeds via a well-established mechanism. First, a base abstracts an acidic α-proton from nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide is protonated to give the nitroaldol intermediate, which subsequently undergoes base-catalyzed elimination of water to yield the final conjugated product. All steps in the Henry reaction are reversible.[8]

Caption: Mechanism of the Henry reaction for synthesis.

Comparative Synthesis Protocols

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. Microwave-assisted organic synthesis (MAOS) has proven particularly effective for the Henry reaction, dramatically reducing reaction times and often improving yields compared to conventional heating.[7][10]

| Parameter | Conventional Method | Microwave-Assisted Method (Solvent-Free) |

| Catalyst | Ammonium Acetate | K₂CO₃ / Al₂O₃ |

| Solvent | Nitromethane (reagent and solvent) | None (solid state) |

| Temperature | Reflux | 150 °C (set) |

| Reaction Time | 7–36 hours | 4–6 minutes |

| Typical Yield | Good | Excellent (71–95%) |

| Source(s) | [10] | [7] |

Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system; successful synthesis will yield a product with the physical and spectroscopic characteristics outlined in Section 2. The choice of a solvent-free, microwave-assisted approach is justified by its significant reduction in reaction time and waste, aligning with green chemistry principles.[11]

Materials:

-

4-chlorobenzaldehyde

-

Nitromethane

-

Potassium carbonate (K₂CO₃)

-

Aluminum oxide (Al₂O₃, 150 mesh)

-

Domestic or laboratory microwave reactor

-

Silica gel for chromatography

-

Appropriate solvents for purification (e.g., hexane, ethyl acetate)

Step-by-Step Procedure: [7]

-

Reagent Preparation: In an agate mortar, finely grind 5 mmol of 4-chlorobenzaldehyde, 0.35 g of K₂CO₃, and 5 g of Al₂O₃.

-

Mixing: Add 1.53 g (25 mmol) of nitromethane to the ground solids and mix thoroughly with the pestle until a homogeneous paste is formed. The large excess of nitromethane acts as the limiting reagent's liquid carrier, ensuring efficient energy absorption from microwaves.

-

Microwave Irradiation: Transfer the mixture to a beaker suitable for the microwave reactor. Irradiate the mixture at a low power setting (e.g., 175–225 W) for 4–6 minutes. Causality Note: The solid Al₂O₃ support provides a high surface area and helps absorb microwave energy efficiently, accelerating the reaction. K₂CO₃ serves as the solid-phase base.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/diethyl ether, 50:50 v/v).[10]

-

Work-up and Purification: Upon completion, allow the mixture to cool. Extract the product from the solid support using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Concentrate the extract under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (NMR, IR) as described in Section 2.

Caption: Workflow for microwave-assisted synthesis.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the reactivity of its nitroalkene functional group. This moiety can be viewed as a Michael acceptor and a precursor to a primary amine.

Reduction to 4-Chlorophenethylamine

A primary application of this compound is its conversion to 2-(4-chlorophenyl)ethanamine (4-chlorophenethylamine). This transformation is crucial as phenethylamines are a core scaffold in many psychoactive compounds and pharmaceutical drugs. The reduction of the nitro group can be achieved using various reagents, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces both the nitro group and the carbon-carbon double bond to furnish the saturated amine.[12]

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method for reducing both the nitro group and the alkene. A key consideration is that catalytic hydrogenation can also cause dehalogenation (removal of the chlorine atom) under certain conditions.[12]

-

Iron (Fe) or Tin (SnCl₂) in Acid: These classical methods are effective for reducing aromatic nitro groups and can be adapted for nitroalkenes, often preserving other functional groups.[13][14]

Protocol: Reduction using LiAlH₄

This protocol details a robust method for producing the saturated amine, a valuable downstream product.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a stirred suspension of an excess (e.g., 3-4 equivalents) of LiAlH₄ in anhydrous THF.

-

Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 1 equivalent of this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the nitro compound.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure safely quenches the excess hydride and produces a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting solid and wash it thoroughly with THF or ether. Combine the organic filtrates.

-

Purification: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chlorophenethylamine. Further purification can be achieved by distillation or by forming and recrystallizing a salt (e.g., hydrochloride).

Caption: Key transformations of the title compound.

Applications in Research and Drug Development

The true value of this compound is realized in its role as a versatile intermediate. The nitro group is a well-established pharmacophore and a synthetic handle that can be converted into other functionalities.[4][15]

-

Precursor to Bioactive Amines: As detailed above, its reduction leads to 4-chlorophenethylamine. This scaffold is a key component in a wide range of pharmaceuticals and research chemicals. The chloro-substitution can modulate the pharmacological profile of the final molecule by altering its lipophilicity and metabolic stability.[16]

-

Antimicrobial and Antifungal Potential: Nitro-containing heterocyclic compounds and aromatic derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[15][17] The nitroalkene moiety can act as a Michael acceptor, potentially inactivating biological nucleophiles like cysteine residues in enzymes, which may contribute to its bioactivity.[18] Research into chlorophenyl derivatives has also shown promising antifungal activity against phytopathogenic fungi.[19]

-

Building Block in Complex Synthesis: Beyond simple reduction, the nitroalkene can participate in various C-C bond-forming reactions, serving as a linchpin in the assembly of more complex molecular architectures for drug discovery programs.[20]

Safety and Handling

This compound is classified as harmful if swallowed and may cause respiratory sensitization.[2][21]

-

Hazard Statements: H302 (Harmful if swallowed), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[2][21]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P284: In case of inadequate ventilation, wear respiratory protection.

-

-

Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[5]

Conclusion

This compound (CAS 706-07-0) is a synthetically valuable compound whose importance is derived from the versatile reactivity of its conjugated nitroalkene system. Its straightforward and efficient synthesis, particularly via modern microwave-assisted methods, makes it readily accessible. Its primary role as a precursor to 4-chlorophenethylamine and as a building block for other biologically active molecules solidifies its utility for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.

References

-

Wang, C., Wang, D., & Zhang, Z. (2002). The Rapid Synthesis of β-Nitrostyrenes Under Microwave Irradiation Without Solvent. Synthetic Communications, 32(22), 3481–3486. [Link]

-

Kumar, M. S., Rajanna, K. C., Reddy, K. R., Venkateswarlu, M., & Venkanna, P. (2014). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Synthetic Communications, 44(15), 2206–2216. [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. [Link]

-

Taylor & Francis Online. (n.d.). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultrasonic and microwave-assisted synthesis of β-nitro styrenes with... Retrieved from [Link]

-

Khan, I., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6049. [Link]

-

ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

López-García, B., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Pest Management Science, 65(10), 1125-1134. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(9), 1061. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Ostrovskyi, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6235. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

-

Ranganathan, S., Ranganathan, D., & Iyengar, R. (1978). Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis. The Journal of Organic Chemistry, 43(15), 3060-3064. [Link]

Sources

- 1. This compound | 706-07-0 | FC67523 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. This compound CAS#: 706-07-0 [m.chemicalbook.com]

- 7. forum.lambdasyn.org [forum.lambdasyn.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. trans-4-Chloro-b-nitrostyrene 97 706-07-0 [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene: Molecular Structure, Properties, and Synthetic Utility

Executive Summary: This technical guide provides a comprehensive analysis of 1-(4-Chlorophenyl)-2-nitroethene, a pivotal intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's core molecular structure, physicochemical properties, and spectroscopic signature. We explore its primary synthetic route via the Henry reaction, offering a detailed, field-tested protocol. Furthermore, this guide elucidates the compound's chemical reactivity, emphasizing its role as a versatile building block for pharmacologically relevant molecules, particularly through its conversion to 2-(4-chlorophenyl)ethanamine. Safety, handling, and storage protocols are also detailed to ensure responsible laboratory practice.

Compound Identification and Physicochemical Properties

This compound, also widely known as 4-chloro-β-nitrostyrene, is a solid, crystalline compound at room temperature.[1] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 1-Chloro-4-(2-nitroethenyl)benzene |

| Common Synonyms | 4-Chloro-β-nitrostyrene, p-Chloro-β-nitrostyrene, 1-(p-Chlorophenyl)-2-nitroethene[2] |

| CAS Number | 706-07-0[1][2][3] |

| Molecular Formula | C₈H₆ClNO₂[1][2][3] |

| Molecular Weight | 183.59 g/mol [1][2][3] |

| Appearance | Light yellow to yellow solid[1] |

| Melting Point | 111-116 °C[1][2] |

| Boiling Point | 299.0 °C (Predicted)[1][2] |

| Density | ~1.3 g/cm³ (Predicted)[1][2] |

| InChIKey | GLJATYFHELDGEA-WAYWQWQTSA-N[4] |

| SMILES | C1=CC(=CC=C1/C=C/[O-])Cl[3] |

Molecular Structure and Spectroscopic Analysis

Structural Elucidation

The molecular architecture of this compound is characterized by three key features: a para-substituted chlorophenyl ring, a nitro group, and an ethene linker that conjugates these two moieties.

-

4-Chlorophenyl Group: The benzene ring is substituted with a chlorine atom at the C4 position. Chlorine exerts a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. Overall, the group deactivates the ring slightly.

-

Nitroethene Group: The -CH=CH-NO₂ group is a potent electron-withdrawing system. The nitro group (-NO₂) is one of the strongest deactivating groups, and its conjugation with the vinyl double bond makes the β-carbon (adjacent to the nitro group) highly electrophilic.

-

Conjugation and Stereochemistry: The entire molecule features an extended π-conjugated system spanning the phenyl ring, the vinyl double bond, and the nitro group. This conjugation is responsible for its color and influences its chemical reactivity. The double bond gives rise to geometric isomerism (E/Z). The E-isomer (trans) is the thermodynamically more stable and commonly synthesized form due to minimized steric hindrance between the bulky phenyl ring and the nitro group.

Caption: Workflow for the synthesis via the Henry Reaction.

Detailed Experimental Protocol

This protocol describes a robust, self-validating synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).

-

Solvent and Reflux: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 100-110 °C).

-

Expertise Note: Acetic acid serves both as a solvent and as a mild acid to facilitate the dehydration of the nitroaldol intermediate, driving the reaction to completion.

-

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 4-chlorobenzaldehyde spot indicates reaction completion (typically 2-4 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A yellow precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

-

Purification and Validation: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to yield pure, yellow crystals. Dry the product under vacuum. The purity should be validated by measuring the melting point, which should be sharp and within the literature range (111-116 °C), and by spectroscopic analysis (e.g., ¹H NMR) as described in Section 2.2.

Key Chemical Reactivity

The primary mode of reactivity for this compound is dictated by the electron-deficient double bond, making it an excellent Michael acceptor. Its most significant transformation in the context of drug development is its reduction.

-

Reduction to Amine: The nitro group and the alkene double bond can be readily reduced to form the corresponding saturated primary amine, 2-(4-chlorophenyl)ethanamine. [1]This is a high-value transformation as phenethylamines are a common scaffold in many pharmaceutical agents.

-

Choice of Reagent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. Alternative methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), can also be employed.

-

Caption: Key reactive transformation into a pharmaceutical building block.

Applications in Pharmaceutical Research and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, its value lies in its role as a versatile synthetic intermediate.

Utility as a Synthetic Building Block

The primary application is as a precursor to 2-(4-chlorophenyl)ethanamine. This amine is a crucial building block for more complex molecules. The chlorophenyl moiety is a common feature in many drugs, valued for its ability to enhance metabolic stability and modulate lipophilicity, which can improve pharmacokinetic profiles. The phenethylamine scaffold is a privileged structure known to interact with various biological targets, particularly in the central nervous system.

The Role of the Nitro Group in Bioactivity

Nitroaromatic and nitroheterocyclic compounds are a well-established class of therapeutic agents, particularly in antimicrobial chemotherapy. [5]The nitro group can be bioreduced in hypoxic environments (low oxygen), such as those found in certain tumors or anaerobic bacteria, to generate reactive radical species that are cytotoxic. While this compound is an alkene and not an aromatic nitro compound, its potential as a precursor for nitro-containing drug candidates remains an area of interest for medicinal chemists. [5][6]

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed [2] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [2] |

| Hazard Codes | Xn (Harmful), Irritant [1]|

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [2][7][8]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8][9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8][9] * Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter. [2]* Handling: Avoid formation of dust and aerosols. [2]Do not eat, drink, or smoke in the work area. [2]Wash hands thoroughly after handling. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [1][2]Recommended storage temperature is between 10°C and 25°C. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [2][9]

-

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed by standard spectroscopic methods. Its true value for the scientific community, particularly in drug development, is its function as a versatile and powerful synthetic intermediate. The straightforward and high-yielding Henry reaction makes it accessible, while the potent reactivity of its conjugated nitroalkene system, especially its facile reduction to 2-(4-chlorophenyl)ethanamine, opens pathways to a wide array of potentially bioactive molecules. A thorough understanding of its structure, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 4'-Chloro-2-nitro-1,1'-biphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. Retrieved from [Link]

Sources

- 1. This compound CAS#: 706-07-0 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 706-07-0 | FC67523 [biosynth.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

1-(4-Chlorophenyl)-2-nitroethene synthesis from 4-chloroacetophenone

An In-depth Technical Guide to the Synthesis of (E)-1-(4-Chlorophenyl)-2-nitroprop-1-ene from 4-Chloroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene, a valuable nitroalkene intermediate in organic and medicinal chemistry. The synthesis proceeds via a Henry-Knoevenagel condensation of 4-chloroacetophenone with nitromethane. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction success. It is intended for an audience of researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, actionable insights for laboratory application.

Introduction and Strategic Overview

Nitroalkenes, such as the target compound, are powerful synthons in organic chemistry. The electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making it an excellent Michael acceptor and a precursor for a variety of functional groups, including amines and carbonyls.[1] The synthesis described herein utilizes the robust and well-established Henry (or nitroaldol) reaction, followed by an in-situ dehydration, to form the conjugated nitroalkene system.[2]

A Note on Nomenclature: The specified starting material, 4-chloroacetophenone, is a ketone containing a methyl group attached to the carbonyl. Its condensation with nitromethane logically yields a nitroprop ene derivative, specifically (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene. The synthesis of a nitroeth ene derivative would necessitate the use of the corresponding aldehyde (4-chlorobenzaldehyde). This guide focuses on the chemically accurate product derived from the specified ketone.

The chosen synthetic strategy involves the condensation of 4-chloroacetophenone with nitromethane, catalyzed by ammonium acetate in glacial acetic acid. This method is widely employed for its reliability and operational simplicity.

The Reaction Mechanism: A Stepwise Analysis

The conversion of 4-chloroacetophenone to (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene is a two-stage process that occurs in a single pot: a base-catalyzed nitroaldol addition followed by dehydration.

-

Nitroaldol Addition: The reaction is initiated by the deprotonation of nitromethane at its α-carbon by a base (in this case, the acetate ion from ammonium acetate). This generates a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile. The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 4-chloroacetophenone. Subsequent protonation of the resulting alkoxide intermediate by the conjugate acid (acetic acid) yields a β-nitro alcohol. All steps in this initial addition are reversible.[1]

-

Dehydration: Under the reaction's thermal and acidic conditions, the β-nitro alcohol intermediate readily undergoes dehydration. The proton α to the nitro group is acidic and is abstracted, leading to the elimination of water via an E1cB-like mechanism, forming the thermodynamically stable, conjugated nitroalkene product.

Diagram of the Henry-Knoevenagel Condensation Mechanism

Caption: Reaction mechanism showing nitroaldol addition followed by dehydration.

Causality in Experimental Design: Field-Proven Insights

Expertise & Experience: Why These Reagents and Conditions?

-

Choice of Ketone vs. Aldehyde: Ketones, like 4-chloroacetophenone, are inherently less reactive electrophiles than their corresponding aldehydes. This is due to two primary factors: (1) Steric Hindrance: The additional methyl group on the carbonyl carbon (versus a hydrogen in an aldehyde) sterically impedes the approach of the nucleophile. (2) Electronic Effects: The two carbon-based substituents on a ketone's carbonyl are electron-donating relative to a hydrogen, which slightly reduces the partial positive charge (electrophilicity) of the carbonyl carbon. Consequently, reactions involving ketones often require more forcing conditions—such as higher temperatures or longer reaction times—to achieve comparable yields to aldehydes.

-

The Role of Ammonium Acetate and Acetic Acid: This catalytic system is particularly effective. Ammonium acetate serves as a source of a weak base (acetate) to deprotonate the nitromethane without causing unwanted side reactions often associated with strong bases (like self-condensation). The glacial acetic acid serves as both the solvent and a proton source to protonate the intermediate alkoxide. It also helps to drive the final dehydration step. This combination creates a buffered system that maintains an optimal pH for the condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution, coupled with the characterization data provided, confirms the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Chloroacetophenone | 154.59 | 25.0 | 3.86 g |

| Nitromethane | 61.04 | 125.0 | 7.63 g (6.7 mL) |

| Ammonium Acetate | 77.08 | 25.0 | 1.93 g |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Ethanol (95%) | - | - | ~50 mL |

| Ice Water | - | - | ~200 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroacetophenone (3.86 g, 25.0 mmol), ammonium acetate (1.93 g, 25.0 mmol), nitromethane (6.7 mL, 125.0 mmol), and glacial acetic acid (20 mL).

-

Causality: Using an excess of nitromethane helps to shift the reversible nitroaldol equilibrium towards the product. Glacial acetic acid is used as the solvent to facilitate the catalytic cycle.

-

-

Heating and Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approximately 110-120 °C). Continue refluxing with vigorous stirring for 4-6 hours.

-

Causality: The elevated temperature is necessary to overcome the lower reactivity of the ketone and to drive the endothermic dehydration of the β-nitro alcohol intermediate.

-

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The product will appear as a new, UV-active spot with a lower Rf than the starting ketone.

-

Work-up and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly pour the dark-colored solution into a beaker containing 200 mL of ice water while stirring. A yellow solid should precipitate.

-

Causality: The organic product is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, separating it from the water-soluble acetic acid and excess reagents.

-

-

Isolation: Allow the precipitate to stir in the ice water for 20-30 minutes to complete crystallization. Collect the crude yellow solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.

-

Purification (Recrystallization): Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If any insoluble material remains, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot ethanol but less soluble in cold ethanol, allowing it to crystallize out in a purer form upon cooling, leaving impurities behind in the mother liquor.

-

-

Drying and Yield Calculation: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight. Calculate the final yield.

Data Presentation and Characterization

Expected Results and Physicochemical Properties

| Parameter | Expected Value |

| Appearance | Pale yellow crystalline solid |

| Expected Yield | 60-75% (based on analogous reactions) |

| Melting Point | 65-69 °C (Expected range based on analogs like 1-phenyl-2-nitropropene)[2] |

| Molecular Formula | C₉H₈ClNO₂ |

| Molar Mass | 197.62 g/mol |

Predicted Spectroscopic Data for Product Validation

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet (s) | 1H | Vinylic Proton (=CH -NO₂) |

| ~7.45 | Doublet (d) | 2H | Aromatic Protons (ortho to Cl) |

| ~7.35 | Doublet (d) | 2H | Aromatic Protons (ortho to C=C) |

| ~2.45 | Singlet (s) | 3H | Methyl Protons (-CH₃ ) |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Quaternary Carbon (C =CH-NO₂) |

| ~142 | Vinylic Carbon (=C H-NO₂) |

| ~137 | Aromatic Carbon (C -Cl) |

| ~134 | Aromatic Carbon (C -C=C) |

| ~129.5 | Aromatic C H (ortho to Cl) |

| ~129.0 | Aromatic C H (ortho to C=C) |

| ~15 | Methyl Carbon (-CH₃ ) |

Workflow Visualization

The overall process from reaction to characterization is summarized in the following workflow diagram.

Caption: Overall experimental workflow for the synthesis and validation.

References

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of (E)-3-(4-chlorophenyl)-1-phenyl prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

- Google Patents. (2010). US20100130795A1 - Method for producing beta-nitrostyrene compound.

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-nitropropene. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]

-

Semantic Scholar. (1953). THE SYNTHESIS OF -NITROSTYRENES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ChemRxiv. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. Retrieved from [Link]

-

ScienceDirect. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl). Retrieved from [Link]

- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Henry reaction resubmission. Retrieved from [Link]

Sources

Spectroscopic data of 1-(4-Chlorophenyl)-2-nitroethene (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Chlorophenyl)-2-nitroethene

Introduction

This compound, a member of the β-nitrostyrene class of compounds, serves as a pivotal intermediate in organic synthesis. Its structure, featuring a conjugated system that includes a phenyl ring, a vinyl group, and a nitro group, makes it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. The electron-withdrawing nature of the nitro group renders the double bond highly susceptible to nucleophilic addition (Michael addition), a key reaction in the formation of new carbon-carbon and carbon-heteroatom bonds.

Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a senior application scientist, emphasizing the relationship between molecular structure and spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous assignment and confirmation of its connectivity and stereochemistry.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the expected chemical shifts (δ) for this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-α | ~7.6 | Doublet (d) | 1H | ~13.6 | Vinylic proton α to NO₂ |

| H-β | ~8.0 | Doublet (d) | 1H | ~13.6 | Vinylic proton β to NO₂ |

| H-2', H-6' | ~7.5 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to vinyl group |

| H-3', H-5' | ~7.4 | Doublet (d) | 2H | ~8.5 | Aromatic protons meta to vinyl group |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-β | ~145.0 | Vinylic carbon β to NO₂ |

| C-α | ~138.0 | Vinylic carbon α to NO₂ |

| C-4' | ~137.5 | Aromatic carbon bearing Cl |

| C-1' | ~129.8 | Aromatic carbon attached to vinyl group |

| C-2', C-6' | ~130.5 | Aromatic carbons ortho to vinyl group |

| C-3', C-5' | ~129.5 | Aromatic carbons meta to vinyl group |

Expert Interpretation

-

¹H NMR Spectrum: The most diagnostic feature of the ¹H NMR spectrum is the pair of doublets in the vinylic region (~7.6-8.0 ppm). The large coupling constant (J ≈ 13.6 Hz) is characteristic of a trans relationship between the two vinylic protons, confirming the stereochemistry of the double bond. The downfield shift of these protons is attributed to the deshielding effects of the conjugated system, particularly the potent electron-withdrawing nitro group. The aromatic region displays a classic AA'BB' splitting pattern, a hallmark of a 1,4-disubstituted benzene ring. The two distinct doublets, each integrating to 2H, correspond to the protons ortho and meta to the nitroethene substituent.

-

¹³C NMR Spectrum: In the ¹³C NMR spectrum, six distinct signals are expected. The two signals in the downfield region (~138-145 ppm) are assigned to the vinylic carbons. The remaining four signals in the aromatic region (~129-138 ppm) correspond to the four sets of chemically non-equivalent carbon atoms of the 4-chlorophenyl ring. The carbon atom attached to the chlorine (C-4') is typically identifiable by its distinct chemical shift.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 scans or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, IR analysis confirms the presence of the nitro group, the carbon-carbon double bond, and the chloro-aromatic system through their characteristic vibrational frequencies.

Data Presentation: Characteristic IR Absorptions

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Vinylic C-H |

| ~1635 | Medium | C=C Stretch | Alkene C=C |

| ~1595, ~1490 | Medium | C=C Stretch | Aromatic Ring |

| ~1515 | Strong | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1345 | Strong | N-O Symmetric Stretch | Nitro Group (NO₂) |

| ~1090 | Strong | C-Cl Stretch | Aryl-Chloride |

| ~970 | Strong | =C-H Bend (Out-of-plane) | trans-Alkene |

| ~830 | Strong | C-H Bend (Out-of-plane) | 1,4-Disubstituted Ring |

Expert Interpretation

The IR spectrum is dominated by two very strong absorption bands corresponding to the nitro group: the asymmetric stretch around 1515 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.[1] These intense peaks are highly diagnostic for the presence of the NO₂ functionality.

The presence of the alkene is confirmed by a C=C stretch of medium intensity near 1635 cm⁻¹. Crucially, a strong band around 970 cm⁻¹ arises from the out-of-plane bending of the vinylic C-H bonds, which is characteristic of a trans-disubstituted alkene.[1] The aromatic ring gives rise to C=C stretching bands around 1595 and 1490 cm⁻¹, as well as a strong out-of-plane C-H bending vibration around 830 cm⁻¹, confirming the 1,4-substitution pattern. The strong absorption at approximately 1090 cm⁻¹ is indicative of the C-Cl bond stretch.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Post-Acquisition: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, along with structural information derived from its fragmentation pattern upon ionization. For this compound, MS is particularly useful for confirming the presence of chlorine.

Data Presentation: Key Mass Spectrometry Data

The compound has a molecular formula of C₈H₆ClNO₂ and a monoisotopic mass of 183.01 Da.[2]

Table 4: Expected Mass Spectrum Fragments (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 185 | Medium | [M+2]⁺ Isotope Peak |

| 183 | Strong | [M]⁺ Molecular Ion |

| 137 | Strong | [M - NO₂]⁺ |

| 102 | Medium | [C₈H₆]⁺ or [C₇H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Expert Interpretation

The most critical feature in the mass spectrum is the molecular ion region. The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion ([M]⁺). A peak will be observed at m/z 183 (corresponding to the ³⁵Cl isotope) and another at m/z 185 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.[2] This pattern is definitive proof of a chlorine-containing compound.

Common fragmentation pathways for nitrostyrenes under Electron Ionization (EI) conditions include the loss of the nitro group.[3] The cleavage of the C-N bond results in the loss of a neutral NO₂ radical (mass 46 Da), leading to a prominent fragment ion at m/z 137 ([M - 46]⁺). Further fragmentation of this ion can lead to smaller charged species.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the software plots the ion abundance versus m/z to generate the mass spectrum.

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene. IR spectroscopy provides rapid verification of the essential nitro, alkene, and chloro-aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. This comprehensive spectroscopic profile is indispensable for ensuring the quality and identity of this compound for its successful application in synthetic and medicinal chemistry.

References

- Kamlet, M. J., & Glover, D. J. (Year). Absorption Spectra of Some Nitrostyrenes. Journal of the American Chemical Society.

- Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry.

- Aryafard, M., et al. (2025). β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Beilstein Journals. (Year).

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

-

SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker Avance DRX 400 (400 MHz) spectrometer.

- ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). N-(4-CHLOROPHENYL)-2-NITROBENZENAMINE synthesis.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- ChemScene. (n.d.). 1-(4-Chlorophenyl)-2-nitroethan-1-one.

- NIST. (n.d.). NIST Chemistry WebBook.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). nitroethene. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3).

- ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

- Fereyduni, E., et al. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- NIST. (n.d.). Nitroethylene. In NIST Chemistry WebBook.

- NIST. (n.d.). Nitroethylene. In NIST Chemistry WebBook.

- NIH 3D. (n.d.). This compound.

- SpectraBase. (n.d.). 1-[2-(4-Chlorophenyl)ethynyl]-4-nitro-benzene.

- Hao, E. J., Liu, Y. F., & Han, L. F. (2013). Synthesis and Crystal Structure of trans-2-(2-Chlorophenyl)-1-nitroethylene. Asian Journal of Chemistry.

- University of Victoria. (2016). Dalton Transactions.

- NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.

- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-Chloro-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical and spectroscopic characteristics of 4-Chloro-β-nitrostyrene. This document is designed not as a rigid data sheet, but as a detailed narrative that weaves together fundamental properties with the practical insights necessary for its application in research and development. The methodologies and data presented herein are curated to provide a self-validating framework, empowering researchers to confidently synthesize, characterize, and utilize this compound. Our exploration is grounded in established scientific literature, ensuring that the information is both authoritative and actionable.

Section 1: Chemical Identity and Core Physical Properties

4-Chloro-β-nitrostyrene, a substituted nitrostyrene, is a valuable building block in organic synthesis, particularly in the construction of various heterocyclic compounds and as a Michael acceptor.[1][2] Its reactivity is intrinsically linked to its physical and electronic properties, which are detailed in this guide.